![molecular formula C34H30N4 B6322420 Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate CAS No. 958004-04-1](/img/structure/B6322420.png)
Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate
Overview
Description
Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate is a useful research compound. Its molecular formula is C34H30N4 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate is 494.24704697 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Techniques and Biological Activities : Benzimidazole derivatives, including compounds similar to Octahydro-5,6-dimethyl-13,18[1',2']-benzenobisbenzimidazo[1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate, are synthesized using various techniques. These compounds exhibit a range of biological activities, such as antiviral, antibacterial, antifungal, antimicrobial, anti-Parkinson, anticancer, and antitumor properties. They are also used in diabetes treatment and as components of anthelmintic drugs (Fortenberry, Nammalwar, & Bunce, 2013).
Applications in Organic Chemistry
- Organic Chemistry and Molecular Interaction : These benzimidazole derivatives are also used in organic chemistry for their interaction with DNA and associated processes. They play a significant role in medicinal chemistry due to their various properties and applications (Bhattacharya & Chaudhuri, 2008).
Electronic and Polymer Applications
- Electron Transport in Organic Semiconductors : The compound is utilized as an n-type molecular dopant in organic semiconductors, improving electron mobility and reducing activation energy in organic thin-film transistors. This application is crucial for developing advanced electronic devices (Panidi et al., 2019).
Catalytic and Antimicrobial Activities
- Catalytic and Antimicrobial Properties : Benzimidazole derivatives exhibit catalytic properties in various chemical reactions and possess antimicrobial activities against a range of pathogens. These applications are significant in developing new pharmaceuticals and chemical processes (Alasmary et al., 2015).
properties
IUPAC Name |
(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4/c1-35-27-15-7-9-17-29(27)37-19-25-26(20-38-30-18-10-8-16-28(30)36(2)34(38)33(35)37)32-23-13-5-3-11-21(23)31(25)22-12-4-6-14-24(22)32/h3-18,25-26,31-32H,19-20H2,1-2H3/b34-33- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTUQNEPYNSBX-YHZPTAEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=C4N(C5=CC=CC=C5N4CC6C(C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2N3/C1=C\4/N(C5=CC=CC=C5N4CC6C(C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-5,6-dimethyl-13,18[1',2']-benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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